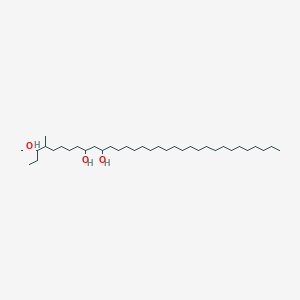
3-Methoxy-4-methyltritriacontane-9,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methyltritriacontane-9,11-diol is a complex organic compound with the molecular formula C34H70O2. It is a long-chain hydrocarbon with two hydroxyl groups and a methoxy group, making it a unique molecule in terms of its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyltritriacontane-9,11-diol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyltritriacontane-9,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3-Methoxy-4-methyltritriacontane-9,11-diol has several applications in scientific research:
Chemistry: It is used as a model compound for studying long-chain hydrocarbons and their reactivity.
Biology: The compound’s interactions with biological membranes and proteins are of interest in biophysical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyltritriacontane-9,11-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Methyltritriacontane: A similar long-chain hydrocarbon without the methoxy and hydroxyl groups.
9-Methyltritriacontane: Another related compound with a different substitution pattern.
Uniqueness
3-Methoxy-4-methyltritriacontane-9,11-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
90996-42-2 |
|---|---|
Molecular Formula |
C35H72O3 |
Molecular Weight |
540.9 g/mol |
IUPAC Name |
3-methoxy-4-methyltritriacontane-9,11-diol |
InChI |
InChI=1S/C35H72O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-33(36)31-34(37)30-27-26-28-32(3)35(6-2)38-4/h32-37H,5-31H2,1-4H3 |
InChI Key |
NMGIQFYAIRSKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC(C)C(CC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















